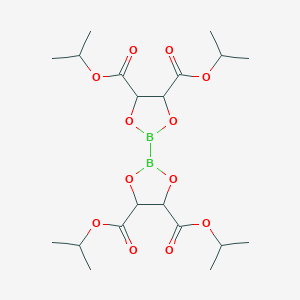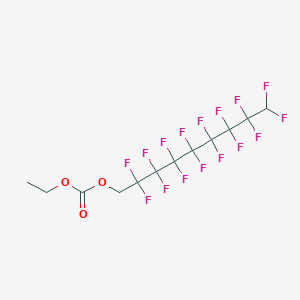![molecular formula C8H14O2 B12089325 Bicyclo[3.2.1]octane-2,2-diol CAS No. 253875-88-6](/img/structure/B12089325.png)
Bicyclo[3.2.1]octane-2,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.1]octane-2,2-diol is an organic compound with a bicyclic structure. This compound is characterized by its unique framework, which consists of two fused rings. The bicyclo[3.2.1]octane system is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-2,2-diol can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method typically requires specific reaction conditions, such as the use of samarium diiodide for the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bicyclo[3.2.1]octane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the bicyclic framework.
科学的研究の応用
Bicyclo[3.2.1]octane-2,2-diol has a wide range of applications in scientific research:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: The compound’s potential biological activity has led to its investigation as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of bicyclo[3.2.1]octane-2,2-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- Tricyclo[3.2.1.02,7]octane : A related compound with an additional ring .
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness
Bicyclo[3.2.1]octane-2,2-diol is unique due to the presence of two hydroxyl groups at the 2,2-positions, which significantly influence its chemical reactivity and potential applications. This distinguishes it from other bicyclic compounds that may lack these functional groups or have different ring structures.
特性
CAS番号 |
253875-88-6 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
bicyclo[3.2.1]octane-2,2-diol |
InChI |
InChI=1S/C8H14O2/c9-8(10)4-3-6-1-2-7(8)5-6/h6-7,9-10H,1-5H2 |
InChIキー |
XARWQKZGAISNQF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CCC2(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



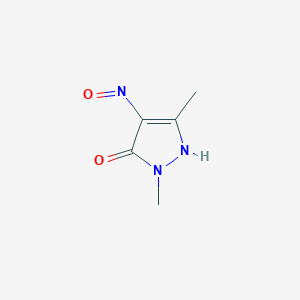
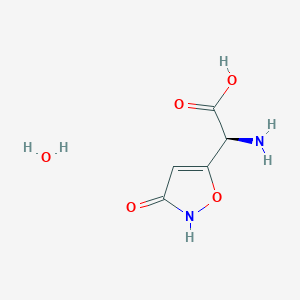

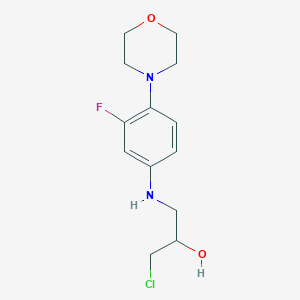
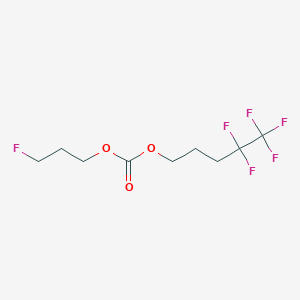
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)

